ES9-17

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

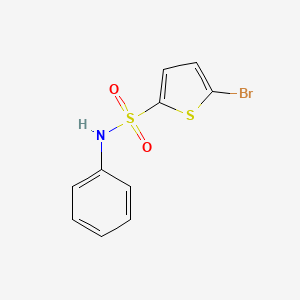

5-bromo-N-phenylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZXCKZVUXCHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ES9-17 in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of ES9-17, a pivotal chemical tool in the study of plant cell biology. It details its mode of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes the cellular pathways it influences.

Core Mechanism of Action

This compound is a synthetic small molecule that functions as a potent, selective, and reversible inhibitor of Clathrin-Mediated Endocytosis (CME) in eukaryotic cells, including plants.[1] It is a chemically refined analog of Endosidin9 (ES9), developed to eliminate the non-specific, undesirable side effects of its predecessor, such as cytoplasmic acidification.[2][3][4][5]

The primary molecular target of this compound is the Clathrin Heavy Chain (CHC) , a core structural component of the clathrin coat essential for the formation of endocytic vesicles.[1][4][6] this compound specifically binds to the N-terminal domain (nTD) of CHC.[1] This binding event disrupts the normal function of CHC, thereby arresting the process of clathrin-coated pit formation and the subsequent internalization of plasma membrane proteins and other extracellular molecules.[6] Consequently, this compound effectively blocks the major route for endocytosis in plants.[6][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

An In-depth Technical Guide to the ES9-17 Inhibitor: Targeting the Core of Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ES9-17 is a potent and specific small molecule inhibitor of Clathrin-Mediated Endocytosis (CME), a fundamental cellular process responsible for the internalization of a vast array of extracellular molecules and the recycling of cell surface receptors. This guide provides a comprehensive technical overview of this compound, detailing its molecular target, mechanism of action, and the experimental protocols used for its characterization. Quantitative data are presented in a structured format to facilitate analysis and comparison. Furthermore, this document includes detailed diagrams of the relevant signaling pathways and experimental workflows to provide a clear and concise visual representation of the scientific principles and methodologies discussed.

The Molecular Target of this compound: Clathrin Heavy Chain (CHC)

The primary molecular target of this compound has been identified as the Clathrin Heavy Chain (CHC) .[1][2][3][4] this compound is an analog of Endosidin9 (ES9) and was developed to be a more specific inhibitor of CME without the off-target protonophore activity associated with its parent compound.[5]

Target validation studies have confirmed the direct interaction between this compound and CHC. These studies utilized established techniques such as the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, which demonstrated that this compound binding stabilizes the CHC protein.[5] It is believed that this compound binds to the N-terminal domain of CHC, a critical region for the interaction with adaptor proteins necessary for the formation of clathrin-coated pits.[6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular and in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Assay | Description | Cell Line/System | Parameter | Value | Reference |

| FM4-64 Uptake Inhibition | Inhibition of the uptake of the lipophilic styryl dye FM4-64, a marker for endocytosis. | Arabidopsis thaliana root epidermal cells | EC50 | 13 µM | [2][3][5] |

| Isothermal Dose-Response Fingerprint Cellular Thermal Shift Assay (ITDRFCETSA) | Measures the concentration of this compound required to induce a half-maximal thermal stabilization of CHC at a fixed temperature (46°C). | Arabidopsis PSB-D cell cultures | EC50 | 123 ± 1.13 µM | [5] |

| Transferrin Uptake Inhibition | Reduction in the uptake of fluorescently labeled transferrin, a cargo protein internalized via CME. | HeLa cells | Concentration Tested | 30 µM | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to validate drug-target engagement in a cellular context.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]

Protocol for ITDRFCETSA with this compound and CHC: [5]

-

Cell Culture and Treatment: Arabidopsis PSB-D cell cultures are treated with a range of this compound concentrations or DMSO (vehicle control) for 30 minutes.

-

Heating: The treated cell lysates are heated to a specific temperature (e.g., 46°C) for a set duration to induce thermal denaturation of proteins not stabilized by ligand binding.

-

Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: The amount of soluble CHC in the supernatant is quantified by Western blotting using an anti-CHC antibody.

-

Data Analysis: The band intensities are quantified, and the EC50 value is determined by fitting the data to a dose-response curve.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies protein targets of small molecules by exploiting the principle that ligand binding can protect a protein from proteolysis.[10][11][12][13][14]

Protocol for DARTS with this compound and CHC: [5]

-

Lysate Preparation: Protein extracts from Arabidopsis PSB-D cell cultures are prepared.

-

Inhibitor Treatment: The lysates are incubated with this compound (e.g., 250 µM) or DMSO for 30 minutes.

-

Protease Digestion: A protease, such as pronase, is added to the lysates to digest the proteins. The extent of digestion is controlled by the protease concentration and incubation time.

-

Reaction Quenching: The digestion is stopped by the addition of a protease inhibitor cocktail.

-

Analysis by Western Blot: The samples are analyzed by SDS-PAGE and Western blotting using an anti-CHC antibody to assess the level of CHC protection from proteolysis in the presence of this compound.

FM4-64 Uptake Inhibition Assay

This assay measures the inhibition of endocytosis by quantifying the uptake of the fluorescent styryl dye FM4-64.[15][16][17][18][19]

Protocol for FM4-64 Uptake Inhibition in Arabidopsis: [5]

-

Seedling Preparation: Arabidopsis thaliana seedlings are grown on appropriate media.

-

Pre-treatment with Inhibitor: Seedlings are pre-incubated with various concentrations of this compound or DMSO for 30 minutes.

-

Staining: The seedlings are then incubated with FM4-64 (e.g., 2 µM) for a specified time (e.g., 30 minutes).

-

Microscopy: The root epidermal cells are imaged using a confocal microscope.

-

Quantification: The fluorescence intensity of intracellular FM4-64 is quantified and compared between treated and control samples to determine the EC50 of inhibition.

Transferrin Uptake Assay

This assay assesses the inhibition of CME by monitoring the internalization of fluorescently labeled transferrin.[20][21][22][23]

Protocol for Transferrin Uptake in HeLa Cells: [2][3]

-

Cell Culture: HeLa cells are cultured to a suitable confluency.

-

Inhibitor Treatment: Cells are treated with this compound (e.g., 30 µM) or a control compound for 30 minutes.

-

Transferrin Incubation: Fluorescently labeled transferrin is added to the cell culture medium, and the cells are incubated to allow for uptake.

-

Washing and Fixation: The cells are washed to remove extracellular transferrin and then fixed.

-

Imaging and Analysis: The amount of internalized transferrin is visualized and quantified using fluorescence microscopy.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of this compound and the experimental approaches used in its study, the following diagrams are provided.

Caption: Clathrin-Mediated Endocytosis Pathway and the site of this compound inhibition.

Caption: Overview of key experimental workflows for characterizing this compound.

Conclusion

This compound is a valuable chemical tool for the study of Clathrin-Mediated Endocytosis. Its specificity for the Clathrin Heavy Chain allows for the acute and reversible inhibition of this essential cellular pathway, providing researchers with a powerful method to dissect the intricate molecular mechanisms of endocytosis. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for scientists and drug development professionals seeking to utilize this compound in their research or to develop novel therapeutics targeting CME-related pathologies. The continued investigation into the interactions of this compound with CHC and its effects on cellular processes will undoubtedly yield further insights into the complex world of intracellular trafficking.

References

- 1. natureasia.com [natureasia.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. mdpi.com [mdpi.com]

The Insider's Guide to ES9-17: A Potent Inhibitor of Clathrin-Mediated Endocytosis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a fundamental cellular process essential for nutrient uptake, signal transduction, and synaptic vesicle recycling. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ES9-17, a potent and specific small-molecule inhibitor of CME. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to utilize this compound as a tool to probe the intricacies of CME and explore its therapeutic potential.

Introduction to this compound

This compound is a synthetic small molecule that has emerged as a valuable tool for studying CME. It is an analog of Endosidin9 (ES9), another CME inhibitor, but has been chemically optimized to eliminate the off-target protonophore activity associated with its parent compound.[1][2] This refinement makes this compound a more specific and reliable inhibitor for dissecting clathrin-dependent cellular processes.

Mechanism of Action

This compound directly targets the N-terminal domain (nTD) of the clathrin heavy chain (CHC), a critical component of the clathrin triskelion.[1][3] The binding of this compound to the CHC nTD sterically hinders the interaction of clathrin with adaptor proteins, which are essential for the recruitment of cargo and the initiation of clathrin-coated pit formation.[1] By disrupting this crucial protein-protein interaction, this compound effectively halts the assembly of clathrin coats at the plasma membrane, thereby inhibiting the internalization of cargo molecules that rely on this pathway.[1]

dot

Caption: Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound has been quantified in various cellular systems. The following tables summarize the key inhibitory concentrations and binding affinities determined in published studies.

| Parameter | Value | Assay | Cell Type | Reference |

| EC50 | 13 µM | FM4-64 Uptake Inhibition | Arabidopsis thaliana root cells | [1][4][5] |

| EC50 | 17.2 µM | Transferrin Uptake Inhibition | HeLa cells | [6] |

| IC50 | Not Reported | Transferrin Uptake Inhibition | HeLa cells | [1] |

| EC50 | 123 ± 1.13 µM | CHC Binding (ITDRFCETSA) | Arabidopsis thaliana lysate | [1] |

Table 1: In Vitro and In-Cell Efficacy of this compound.

| Experimental Condition | Concentration | Observation | Cell Type | Reference |

| Inhibition of Transferrin Uptake | 30 µM | Reduced uptake | HeLa cells | [1][4] |

| Inhibition of BRI1-GFP Endocytosis | 30 µM | Inhibition of recruitment to BFA bodies | Arabidopsis thaliana seedlings | [1] |

| Inhibition of PEPR1-GFP Internalization | 30 µM | Inhibition of internalization upon Pep1 elicitation | Arabidopsis thaliana root cells | [1] |

Table 2: Effective Concentrations of this compound in Cellular Assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Transferrin Uptake Inhibition Assay in HeLa Cells

This assay measures the effect of this compound on the endocytosis of transferrin, a classic marker for CME.

Materials:

-

HeLa cells

-

12-well plates

-

Coverslips

-

Serum-free DMEM

-

Bovine Serum Albumin (BSA)

-

Alexa Fluor-conjugated Transferrin (e.g., Alexa Fluor 633 Transferrin)

-

This compound

-

DMSO (vehicle control)

-

Paraformaldehyde (PFA)

-

Phosphate Buffered Saline (PBS)

-

Acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)

Protocol:

-

Cell Seeding: Seed HeLa cells on coverslips in 12-well plates to achieve 60-70% confluency on the day of the assay.[7]

-

Serum Starvation: Wash cells with pre-warmed serum-free DMEM and then incubate in serum-free DMEM supplemented with 0.5% BSA for 30 minutes at 37°C.[7]

-

Inhibitor Treatment: Treat the cells with 30 µM this compound or an equivalent volume of DMSO in serum-free DMEM with 0.5% BSA for 30 minutes at 37°C.[1]

-

Transferrin Pulse: Add Alexa Fluor-conjugated transferrin (e.g., 50 µg/mL) to the cells and incubate for 15-20 minutes at 37°C.[8][9]

-

Stop Uptake: Place the plate on ice and wash the cells twice with ice-cold PBS to stop endocytosis.

-

Acid Wash: To remove surface-bound transferrin, wash the cells twice with ice-cold acidic buffer for 1 minute each.[8]

-

Fixation: Wash the cells once with ice-cold PBS and then fix with 4% PFA in PBS for 20 minutes at room temperature.

-

Imaging: Wash the cells three times with PBS and mount the coverslips on slides. Image the cells using a fluorescence microscope.

-

Quantification: Quantify the intracellular fluorescence intensity using image analysis software like ImageJ.

dot

Caption: Transferrin Uptake Inhibition Assay Workflow.

FM4-64 Uptake Assay in Arabidopsis thaliana Root Cells

This assay utilizes the lipophilic styryl dye FM4-64 to visualize endocytosis in plant cells.

Materials:

-

Arabidopsis thaliana seedlings (4-6 days old)

-

6-well plates

-

Liquid 1/2 MS medium

-

FM4-64 stock solution (e.g., 15 mM in DMSO)

-

This compound

-

DMSO (vehicle control)

-

Confocal microscope

Protocol:

-

Seedling Growth: Grow Arabidopsis seedlings vertically on 1/2 MS agar plates for 4-6 days.[10]

-

Pre-treatment: Transfer seedlings to a 6-well plate containing liquid 1/2 MS medium with either 30 µM this compound or DMSO and incubate for 30 minutes.[1]

-

Staining: Add FM4-64 to the medium to a final concentration of 2-4 µM and incubate for 30 minutes in the dark.[4][11]

-

Washing: Gently transfer the seedlings to fresh liquid 1/2 MS medium to wash off excess dye.

-

Mounting and Imaging: Mount the seedlings in a drop of liquid 1/2 MS medium on a microscope slide and observe the root epidermal cells using a confocal microscope.

-

Quantification: Measure the ratio of intracellular to plasma membrane fluorescence intensity to quantify FM4-64 uptake.[1]

dot

Caption: FM4-64 Uptake Assay Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.

Materials:

-

Cell lysate or intact cells

-

This compound

-

DMSO (vehicle control)

-

PCR tubes or plates

-

Thermal cycler

-

Lysis buffer

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody against Clathrin Heavy Chain

Protocol:

-

Compound Treatment: Incubate cell lysate or intact cells with various concentrations of this compound or DMSO for a defined period (e.g., 30 minutes at 37°C).[5]

-

Heat Shock: Aliquot the treated samples into PCR tubes and subject them to a temperature gradient in a thermal cycler for a short duration (e.g., 3 minutes).[5][6]

-

Lysis (for intact cells): If using intact cells, lyse them after the heat shock.

-

Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for SDS-PAGE.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against Clathrin Heavy Chain.

-

Detection and Analysis: Use a secondary antibody and a suitable detection method to visualize the protein bands. Quantify the band intensities to determine the amount of soluble CHC at each temperature. A shift in the melting curve in the presence of this compound indicates direct binding.

dot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Visualization of Key Signaling and Experimental Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate important pathways and workflows related to this compound's function and characterization.

Inhibition of Receptor-Mediated Endocytosis

This diagram illustrates the general principle of how this compound inhibits the endocytosis of a receptor-ligand complex.

dot

Caption: this compound Blocks Receptor Endocytosis.

Experimental Logic for Assessing BRI1-GFP Endocytosis

This diagram outlines the experimental strategy to demonstrate this compound's effect on the endocytosis of the BRI1 receptor in Arabidopsis.

dot

Caption: BRI1-GFP Endocytosis Inhibition Workflow.

Conclusion

This compound stands out as a specific and potent inhibitor of clathrin-mediated endocytosis, devoid of the confounding off-target effects of its predecessor, ES9. Its well-characterized mechanism of action, coupled with the availability of robust experimental protocols for its use, makes it an invaluable tool for the cell biology and drug discovery communities. This guide provides a solid foundation for researchers to confidently employ this compound in their studies to further unravel the complexities of CME and to explore its potential as a lead compound for the development of novel therapeutics.

References

- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

- 4. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. med.upenn.edu [med.upenn.edu]

- 8. flowcytometry-embl.de [flowcytometry-embl.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Understanding ES9-17 Function in Arabidopsis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ES9-17 is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME) in the model plant Arabidopsis thaliana.[1] As an analog of endosidin9 (ES9), this compound offers a significant advantage by targeting the clathrin heavy chain (CHC) without inducing the undesirable side effect of cytoplasmic acidification observed with its parent compound.[1][2] This makes this compound a valuable chemical tool for dissecting the intricate roles of CME in various physiological processes, including signal transduction, nutrient uptake, and plant-pathogen interactions. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its application, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

Clathrin-mediated endocytosis is a fundamental cellular process in eukaryotes responsible for the internalization of a wide array of cargo molecules from the plasma membrane. In plants, CME is crucial for a multitude of functions, ranging from the regulation of hormone signaling pathways to the modulation of responses to environmental stresses. The study of CME has been greatly facilitated by the use of genetic mutants; however, the essential nature of this process often leads to lethality in such mutants, limiting their utility. Chemical genetics, through the application of small molecule inhibitors, provides an alternative and powerful approach to acutely and reversibly perturb CME, offering temporal control that is not possible with genetic knockouts.

This compound has emerged as a key chemical probe in the study of plant CME.[1] It directly targets the clathrin heavy chain, a core component of the clathrin coat, thereby inhibiting the formation of clathrin-coated vesicles and the subsequent internalization of cargo.[1][3] This technical guide serves as a resource for researchers utilizing this compound to investigate CME-dependent processes in Arabidopsis thaliana.

Mechanism of Action

This compound functions as a direct inhibitor of the clathrin heavy chain (CHC).[3] By binding to CHC, this compound disrupts the assembly of clathrin triskelia into the characteristic polygonal lattice that forms the outer shell of clathrin-coated pits. This interference prevents the invagination of the plasma membrane and the scission of endocytic vesicles, effectively halting the uptake of CME-dependent cargo.

A significant feature of this compound is its specificity. Unlike its predecessor ES9, this compound does not possess protonophore activity, meaning it does not disrupt intracellular pH gradients.[1] This lack of off-target effects makes it a more reliable tool for specifically studying the consequences of CME inhibition.

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound in Arabidopsis thaliana.

| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |

| EC50 (FM4-64 uptake inhibition) | 13 µM | Arabidopsis thaliana root epidermal cells | Dose-response analysis of the inhibition of the lipophilic styryl dye FM4-64 internalization. | [3][4] |

| EC50 (ITDRFCETSA for CHC) | 123 ± 1.13 µM | Arabidopsis thaliana cell culture | Isothermal dose-response fingerprint cellular thermal shift assay, indicating direct target engagement of CHC. | [1] |

| Effective Concentration | 30 µM | Arabidopsis thaliana root epidermal cells | Concentration used to achieve significant inhibition of CME for various cargo proteins like BRI1-GFP and PEPR1-GFP. | [1][2] |

| Treatment Time | 30 min | Arabidopsis thaliana seedlings | Standard pre-treatment time to ensure effective inhibition of CME before experimental assays. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study CME in Arabidopsis.

Inhibition of FM4-64 Uptake

This protocol is a general assay to assess the inhibition of endocytosis.

Materials:

-

Arabidopsis thaliana seedlings (5-7 days old)

-

This compound (stock solution in DMSO)

-

FM4-64 (stock solution in water or DMSO)

-

Liquid 1/2 Murashige and Skoog (MS) medium

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Procedure:

-

Prepare a working solution of this compound in liquid 1/2 MS medium. A final concentration of 30 µM is recommended for strong inhibition. Include a DMSO-only control.

-

Incubate the Arabidopsis seedlings in the this compound solution or the DMSO control for 30 minutes at room temperature.

-

Add FM4-64 to the medium to a final concentration of 2-4 µM.

-

Incubate for an additional 5-10 minutes.

-

Gently wash the seedlings with liquid 1/2 MS medium to remove excess FM4-64.

-

Mount the seedlings on a microscope slide in a drop of 1/2 MS medium.

-

Image the root epidermal cells using a confocal microscope. Excite FM4-64 with a 561 nm laser and collect emission between 600 and 700 nm.

-

Quantification: Measure the fluorescence intensity of intracellular puncta (endosomes) and the plasma membrane. A reduction in the number and intensity of intracellular puncta in this compound treated seedlings compared to the control indicates inhibition of endocytosis.

Inhibition of BRI1-GFP Internalization

This protocol assesses the effect of this compound on the endocytosis of a specific plasma membrane-localized receptor, the brassinosteroid receptor BRI1.

Materials:

-

Arabidopsis thaliana seedlings expressing BRI1-GFP

-

This compound (stock solution in DMSO)

-

Cycloheximide (CHX) (stock solution in DMSO)

-

Brefeldin A (BFA) (stock solution in DMSO)

-

Liquid 1/2 MS medium

-

Confocal laser scanning microscope

Procedure:

-

Pre-treat seedlings with 50 µM CHX for 1 hour. CHX inhibits protein synthesis, ensuring that the observed GFP signal is from pre-existing BRI1-GFP molecules.[2]

-

Add 30 µM this compound or DMSO (control) and incubate for an additional 30 minutes.[2]

-

Add 50 µM BFA to the medium. BFA is a fungal toxin that inhibits exocytosis, causing the accumulation of endocytosed vesicles into so-called "BFA bodies".

-

Incubate for 30-60 minutes.

-

Mount and image the root epidermal cells. Excite GFP with a 488 nm laser and collect emission between 500 and 530 nm.

-

Quantification: In control cells, BRI1-GFP will accumulate in BFA bodies. In this compound treated cells, the inhibition of endocytosis will prevent the internalization of BRI1-GFP, resulting in a significantly reduced accumulation of GFP signal in BFA bodies and a stronger signal at the plasma membrane.[2]

Visualizations

Signaling Pathway Diagram

Caption: Clathrin-Mediated Endocytosis and this compound Inhibition.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound Application.

References

ES9-17: A Chemical Probe for Elucidating Clathrin Heavy Chain Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a fundamental cellular process in eukaryotes, responsible for the internalization of a wide array of cargo from the plasma membrane. A key protein in this intricate machinery is the clathrin heavy chain (CHC), which, along with the clathrin light chain, forms the characteristic triskelion structure that polymerizes to form the clathrin coat of nascent vesicles. Given its central role, the targeted modulation of CHC function presents a powerful strategy for dissecting the mechanisms of CME and for the development of novel therapeutics. ES9-17 has emerged as a valuable chemical probe for this purpose. It is a derivative of endosidin9 (ES9) that has been chemically optimized to inhibit CHC function without the off-target effects associated with its parent compound.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its activity across different experimental systems.

| Parameter | Value | Cell Type/System | Assay | Reference |

| EC50 | 13 µM | Arabidopsis thaliana root epidermal cells | FM4-64 uptake inhibition | [4][5] |

| EC50 | 17.2 µM | HeLa cells | Transferrin uptake inhibition | [6] |

| EC50 | 123 ± 1.13 µM | Arabidopsis PSB-D cell cultures | Isothermal dose-response fluorescence cellular thermal shift assay (ITDRFCETSA) | [7] |

Table 1: Potency of this compound in Cellular Assays. This table highlights the effective concentrations of this compound required to inhibit clathrin-mediated endocytosis in both plant and human cells, as well as its binding affinity to its target, the clathrin heavy chain.

Mechanism of Action

This compound functions as a direct inhibitor of the clathrin heavy chain.[1][4] Structural studies have revealed that its parent compound, ES9, binds to the N-terminal domain (nTD) of CHC.[7][8] This binding is thought to interfere with the protein-protein interactions necessary for the proper assembly and function of the clathrin coat, thereby inhibiting the formation of clathrin-coated vesicles and subsequent endocytosis.[7] this compound, as an analog of ES9, is presumed to share this mechanism of action, offering a more specific tool for studying CHC-dependent processes due to the lack of undesirable side effects like cytoplasmic acidification that were observed with ES9.[1][9]

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound inhibits clathrin-mediated endocytosis by directly targeting the clathrin heavy chain (CHC), thereby preventing the formation of clathrin-coated pits.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

FM4-64 Uptake Assay in Arabidopsis thaliana

This protocol is used to visualize and quantify the effect of this compound on endocytosis in plant cells using the lipophilic styryl dye FM4-64.

Materials:

-

Arabidopsis thaliana seedlings (5-7 days old)

-

This compound (stock solution in DMSO)

-

FM4-64 dye (stock solution in DMSO)

-

Liquid 1/2 Murashige and Skoog (MS) medium

-

Confocal microscope

Procedure:

-

Prepare a working solution of this compound in liquid 1/2 MS medium at the desired concentration (e.g., 30 µM). Include a DMSO control.

-

Incubate the Arabidopsis seedlings in the this compound working solution or DMSO control for 30 minutes at room temperature.

-

Add FM4-64 dye to the medium to a final concentration of 2-4 µM.

-

Incubate the seedlings for an additional 5-10 minutes.

-

Wash the seedlings twice with fresh liquid 1/2 MS medium to remove excess dye.

-

Mount the seedlings on a microscope slide in a drop of 1/2 MS medium.

-

Image the root epidermal cells using a confocal microscope. Excite the FM4-64 dye with a 514 nm or 561 nm laser and collect the emission between 600-700 nm.

-

Quantify the intracellular fluorescence intensity relative to the plasma membrane fluorescence to determine the extent of endocytosis inhibition.

Transferrin Uptake Assay in HeLa Cells

This protocol assesses the inhibitory effect of this compound on CME in mammalian cells by tracking the internalization of fluorescently labeled transferrin.

Materials:

-

HeLa cells

-

This compound (stock solution in DMSO)

-

Alexa Fluor-conjugated Transferrin (Tfn-AF)

-

Serum-free cell culture medium

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Plate HeLa cells on coverslips or in multi-well plates and grow to 70-80% confluency.

-

Wash the cells with serum-free medium.

-

Pre-treat the cells with this compound at the desired concentration (e.g., 30 µM) or a DMSO control in serum-free medium for 30 minutes at 37°C.

-

Add Tfn-AF (e.g., 25 µg/mL) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.

-

To stop uptake, place the cells on ice and wash them three times with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on slides with mounting medium or resuspend the cells for flow cytometry analysis.

-

Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the direct binding of a small molecule to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Materials:

-

Cells or tissue expressing the target protein (CHC)

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-CHC antibody

Procedure:

-

Treat the cells or tissue lysate with this compound or a DMSO control for a specified time.

-

Aliquot the treated samples into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells (if not already lysed) and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method to identify the protein target of a small molecule. The principle is that a protein bound to a small molecule will be protected from proteolysis.

Materials:

-

Cell lysate

-

This compound (stock solution in DMSO)

-

Protease (e.g., thermolysin or pronase)

-

SDS-PAGE and Western blotting reagents

-

Anti-CHC antibody

Procedure:

-

Incubate the cell lysate with this compound or a DMSO control.

-

Add a protease to the lysates and incubate for a specific time to allow for digestion. The optimal protease concentration and incubation time should be determined empirically.

-

Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

-

Separate the protein fragments by SDS-PAGE.

-

Perform a Western blot using an anti-CHC antibody to detect the full-length, protected protein.

-

An increase in the amount of full-length CHC in the this compound-treated sample compared to the control indicates that this compound binds to and protects CHC from proteolytic degradation.

Figure 2: General Experimental Workflow. This flowchart outlines the typical steps involved in using this compound to investigate clathrin heavy chain function, from cell preparation and treatment to the selection of an appropriate assay and subsequent data analysis.

Conclusion

This compound is a specific and potent chemical probe for the investigation of clathrin heavy chain function. Its ability to acutely and reversibly inhibit CME in both plant and mammalian systems makes it a versatile tool for cell biologists and researchers in drug discovery.[1][7] The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of CHC in cellular physiology and disease. The continued application of this probe is expected to yield further insights into the molecular intricacies of clathrin-mediated processes.

References

- 1. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]

- 2. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]

- 3. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Endocytosis inhibitor | Probechem Biochemicals [probechem.com]

- 7. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Unveiling ES9-17: A Technical Guide to a Novel Inhibitor of Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ES9-17 is a potent and specific small-molecule inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of extracellular and transmembrane molecules. Developed as an analog of the parent compound Endosidin9 (ES9), this compound overcomes the off-target effects of ES9 by eliminating its protonophore activity, thus preventing cytoplasmic acidification. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a tool to probe CME or as a scaffold for the development of novel therapeutics targeting this critical pathway.

Introduction: The Discovery of a Refined CME Inhibitor

Clathrin-mediated endocytosis is a highly conserved pathway in eukaryotic cells, playing a pivotal role in nutrient uptake, signal transduction, and synaptic vesicle recycling.[1] The core machinery of CME involves the assembly of clathrin triskelions into a polygonal lattice on the plasma membrane, a process orchestrated by a host of adaptor and accessory proteins. The clathrin heavy chain (CHC) is the fundamental structural unit of this lattice.[1]

The quest for specific chemical tools to dissect and modulate CME has led to the discovery of various small molecules. Endosidin9 (ES9) was identified as an inhibitor of CHC, but its utility was hampered by its concurrent activity as a protonophore, leading to undesirable cellular effects such as cytoplasmic acidification.[2][3] This prompted the development of this compound, a structurally related analog designed to retain CHC inhibitory activity while eliminating the protonophore effect.[2] this compound has since been validated as a more specific and reliable tool for studying CME.[2][4]

Mechanism of Action: Targeting the Clathrin Heavy Chain

This compound exerts its inhibitory effect by directly targeting the clathrin heavy chain (CHC).[2][5] Through a combination of affinity-based target isolation, in vitro binding studies, and X-ray crystallography, the binding site of the parent compound ES9 was mapped to the N-terminal domain (NTD) of CHC.[2][6] This is the same binding pocket utilized by other CME inhibitors like Pitstop 2.[2] The interaction of this compound with the CHC N-terminal domain is believed to interfere with the conformational changes and protein-protein interactions necessary for the proper assembly and function of the clathrin coat, thereby arresting the endocytic process.

The key advantage of this compound over its predecessor, ES9, is the absence of a nitro group.[2] In ES9, this group is responsible for its protonophoric activity, which leads to off-target effects. The chemical modification in this compound successfully uncouples the CHC-inhibitory function from this undesirable side effect, making it a more precise tool for studying clathrin-dependent processes.[2]

Below is a diagram illustrating the logical relationship between ES9 and this compound.

Caption: Logical relationship between ES9 and this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its efficacy in various experimental systems.

| Assay | Organism/Cell Line | Parameter | Value | Reference |

| FM4-64 Uptake Inhibition | Arabidopsis thaliana | EC₅₀ | 13 µM | [5][7][8] |

| Transferrin Uptake | HeLa Cells | - | Reduced uptake at 30 µM | [5][6][7] |

| ITDRF CETSA | - | EC₅₀ | 123 ± 1.13 µM | [2] |

Table 1: In Vitro and In Vivo Efficacy of this compound.

Signaling Pathway and Experimental Workflows

Clathrin-Mediated Endocytosis Pathway and Point of Inhibition

This compound intervenes at a critical early stage of clathrin-mediated endocytosis. The following diagram illustrates the key steps of the CME pathway and highlights the point of inhibition by this compound.

Caption: Inhibition of clathrin assembly by this compound.

Experimental Workflow for Characterizing this compound

The characterization of this compound involves a series of in vitro and cell-based assays to determine its efficacy, specificity, and mechanism of action. A typical experimental workflow is depicted below.

Caption: Workflow for this compound characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

FM4-64 Uptake Assay in Arabidopsis thaliana Roots

This protocol is adapted from established methods for visualizing endocytosis in plant cells.[9][10][11]

Objective: To quantify the inhibitory effect of this compound on endocytosis in Arabidopsis root epidermal cells using the styryl dye FM4-64.

Materials:

-

Arabidopsis thaliana seedlings (5-7 days old)

-

Half-strength Murashige and Skoog (MS) liquid medium

-

FM4-64 (from a 15 mM stock in DMSO)

-

This compound (from a stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well plates

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Procedure:

-

Prepare the staining solution by adding FM4-64 to half-strength MS liquid medium to a final concentration of 1.5 µM.

-

Prepare treatment solutions by adding this compound (e.g., 30 µM) or an equivalent volume of DMSO (for the control) to the FM4-64 staining solution.

-

Gently transfer Arabidopsis seedlings into the wells of a 6-well plate containing the respective treatment solutions.

-

Incubate the seedlings for the desired time (e.g., 30 minutes) at room temperature, protected from light.

-

After incubation, gently wash the seedlings twice in half-strength MS liquid medium to remove excess dye.

-

Mount the seedlings on a microscope slide with a drop of the wash medium and cover with a coverslip.

-

Immediately image the root epidermal cells using a confocal microscope. Use an excitation wavelength of ~515 nm and collect emission between 600-650 nm.

-

Quantify the fluorescence intensity of intracellular vesicles and the plasma membrane using image analysis software (e.g., ImageJ). The ratio of intracellular to plasma membrane fluorescence is used as a measure of endocytic activity.

Transferrin Uptake Assay in HeLa Cells

This protocol is based on standard methods for assessing receptor-mediated endocytosis in mammalian cells.[7][12][13][14]

Objective: To determine the effect of this compound on the clathrin-mediated endocytosis of transferrin in HeLa cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

Alexa Fluor-conjugated Transferrin (Tf-Alexa)

-

This compound (from a stock solution in DMSO)

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Paraformaldehyde (PFA) for fixation

-

Coverslips

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on coverslips in a 24-well plate and grow to 60-70% confluency.

-

Wash the cells with PBS and then starve them in serum-free DMEM for 30 minutes at 37°C to upregulate transferrin receptor expression.

-

Pre-treat the cells with this compound (e.g., 30 µM) or DMSO in serum-free DMEM for 30 minutes at 37°C.

-

Add Tf-Alexa (e.g., 25 µg/mL) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.

-

To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity to assess the level of transferrin uptake.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context.[15][16][17][18]

Objective: To confirm the direct interaction between this compound and the clathrin heavy chain (CHC) in cells.

Materials:

-

Cell line of interest (e.g., HeLa or Arabidopsis cell culture)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer

-

Protease inhibitors

-

PCR tubes or plates

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-CHC antibody

Procedure:

-

Treat intact cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.

-

A shift in the melting curve of CHC to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative method to CETSA for identifying and validating drug-protein interactions.[19][20][21][22][23]

Objective: To validate the interaction between this compound and CHC by assessing the compound's ability to protect CHC from proteolysis.

Materials:

-

Cell lysate from the cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Protease (e.g., thermolysin or pronase)

-

SDS-PAGE and Western blotting reagents

-

Anti-CHC antibody

Procedure:

-

Prepare a cell lysate from the chosen cell line.

-

Incubate aliquots of the cell lysate with this compound or DMSO for a defined period (e.g., 1 hour) at room temperature.

-

Add a protease to each sample at a concentration that results in partial protein degradation.

-

Incubate the samples for a short period (e.g., 10-30 minutes) at room temperature to allow for proteolysis.

-

Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

-

Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CHC antibody.

-

A decrease in the degradation of CHC (i.e., a more intense full-length protein band) in the presence of this compound compared to the control indicates that the compound binds to and protects CHC from proteolytic cleavage.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical toolkit available for studying clathrin-mediated endocytosis. Its specificity for the clathrin heavy chain, coupled with the absence of the off-target protonophore activity seen with its parent compound ES9, makes it a valuable reagent for dissecting the intricate molecular mechanisms of CME in a variety of biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound effectively in their own investigations.

Future research could focus on leveraging the this compound scaffold to develop even more potent and specific inhibitors of CHC. Furthermore, the application of this compound in disease models where CME is dysregulated, such as in certain cancers and neurodegenerative disorders, may unveil new therapeutic opportunities. The continued exploration of this compound and its derivatives promises to deepen our understanding of clathrin-mediated processes and may ultimately pave the way for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flowcytometry-embl.de [flowcytometry-embl.de]

- 8. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to measure uptake and recycling of Tf in HeLa cells – Barth Grant [barthgrant.com]

- 13. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]

- 14. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 20. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

- 21. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cvrti.utah.edu [cvrti.utah.edu]

Technical Guide: The Effect of ES9-17 on Transferrin Uptake

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the small molecule ES9-17 and its inhibitory effect on transferrin uptake. It details the mechanism of action, presents quantitative data, outlines experimental protocols for studying this interaction, and provides visual diagrams of the relevant pathways and workflows.

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process in all eukaryotic cells, responsible for the internalization of a wide array of cargo from the plasma membrane, including nutrients, signaling receptors, and pathogens. A classic example of a molecule internalized via CME is transferrin, a glycoprotein that binds to the transferrin receptor to facilitate iron uptake into the cell.

Given the central role of CME in cellular physiology, chemical probes that can acutely and reversibly inhibit this process are invaluable tools for research. This compound is a chemical analog of endosidin9 (ES9) that has been identified as an inhibitor of the clathrin heavy chain (CHC), a key structural component of the clathrin coat.[1][2][3][4] Unlike its parent compound, this compound does not exhibit undesirable side effects like cytoplasmic acidification, making it a more specific tool for studying CME.[5][6] This guide focuses on the specific effect of this compound on the CME-dependent process of transferrin uptake.

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

This compound exerts its inhibitory effect by directly targeting the clathrin heavy chain (CHC).[1][4] The process of transferrin uptake begins with the binding of iron-bound transferrin to the transferrin receptor on the cell surface. This ligand-receptor complex is then recruited into forming clathrin-coated pits. The assembly of the clathrin triskelion lattice, composed of clathrin heavy and light chains, is essential for the invagination of the plasma membrane and the formation of a clathrin-coated vesicle that carries the transferrin-receptor complex into the cell.

This compound disrupts this process by interfering with the function of the clathrin heavy chain, thereby inhibiting the formation and maturation of clathrin-coated vesicles.[1][2] This leads to a reduction in the internalization of cargo that relies on this pathway, such as transferrin.[1][2][3][7]

References

- 1. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 55854-43-8 | BE170203 | Biosynth [biosynth.com]

The Role of ES9-17 in the Study of Membrane Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane trafficking, a fundamental cellular process, relies heavily on the intricate machinery of vesicle formation and transport. A key pathway in this process is clathrin-mediated endocytosis (CME), responsible for the internalization of a wide array of cargo from the cell surface. The study of CME has been significantly advanced by the development of specific chemical inhibitors. This technical guide focuses on ES9-17, a potent and specific inhibitor of CME, detailing its mechanism of action, its application in research, and the experimental protocols to effectively utilize this tool. This compound, an analog of endosidin9 (ES9), offers a significant advantage over its predecessor by specifically targeting the clathrin heavy chain (CHC) without the off-target effects of protonophore activity and cytoplasmic acidification, making it a refined tool for dissecting the role of clathrin in membrane trafficking.

Introduction to this compound

This compound is a small molecule inhibitor of clathrin-mediated endocytosis.[1][2] It is a structural analog of ES9, but lacks the nitro group responsible for the protonophore activity that caused undesirable side effects in the parent compound.[2] This key modification makes this compound a more specific and reliable tool for studying clathrin-dependent trafficking pathways.

The primary molecular target of this compound is the N-terminal domain (nTD) of the clathrin heavy chain (CHC).[2][3] By binding to this domain, this compound prevents the recruitment of necessary adaptor proteins and accessory factors, thereby inhibiting the formation of clathrin-coated pits and subsequent vesicle budding.[2]

Quantitative Data on this compound Activity

The efficacy of this compound as a CME inhibitor has been quantified in various cellular and biochemical assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay System | Description | Reference(s) |

| EC50 | 13 µM | Arabidopsis thaliana root cells | Inhibition of the uptake of the lipophilic styryl dye FM4-64.[2][4] | [2][4] |

| EC50 | 17.2 µM (reported as reduced uptake at 30 µM) | HeLa cells | Inhibition of transferrin uptake.[1][5] | [1][5] |

| EC50 | 123 ± 1.13 µM | Arabidopsis PSB-D cell extracts | Target engagement with CHC, determined by Isothermal Dose-Response Cellular Thermal Shift Assay (ITDRF-CETSA).[2] | [2] |

| Parameter | Observation | Assay System | Description | Reference(s) |

| Endocytic Foci Dwell Time | Increased | Arabidopsis thaliana root epidermal cells | The residence time of clathrin-light-chain-GFP (CLC-GFP) foci at the plasma membrane was increased in the presence of 30 µM this compound.[2] | [2] |

| ATP Levels | No significant change | Arabidopsis PSB-D cell cultures | Cellular ATP levels were not depleted after treatment with 30 µM this compound for 30 minutes.[1][5] | [1][5] |

| Cytoplasmic pH | No acidification | Arabidopsis epidermal root cells | Did not cause cytoplasmic acidification, unlike its parent compound ES9.[1][5] | [1][5] |

Signaling Pathways and Logical Relationships

This compound's specific inhibition of the clathrin heavy chain provides a powerful tool to dissect cellular pathways reliant on CME.

Figure 1: Mechanism of this compound action in inhibiting clathrin-mediated endocytosis.

The inhibition of CME by this compound has been shown to affect the trafficking of specific cargo proteins. For instance, in Arabidopsis, this compound treatment inhibits the internalization of the brassinosteroid receptor BRASSINOSTEROID INSENSITIVE 1 (BRI1) and the pattern recognition receptor PEPTIDE RECEPTOR 1 (PEPR1).[2] A key advantage of this compound is its specificity; unlike ES9, it does not disrupt the morphology of the Golgi apparatus or interfere with COPI-mediated trafficking, indicating it does not have broad, non-specific effects on the endomembrane system.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role and efficacy of this compound in studying membrane trafficking.

Transferrin Uptake Assay (Mammalian Cells)

This assay is a classic method to quantify the rate of clathrin-mediated endocytosis in mammalian cells.

Materials:

-

HeLa cells (or other suitable mammalian cell line)

-

Glass coverslips

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., DMEM)

-

Bovine Serum Albumin (BSA)

-

HEPES buffer

-

Alexa Fluor-conjugated Transferrin (Tfn-AF)

-

This compound

-

DMSO (vehicle control)

-

Paraformaldehyde (PFA) for fixation

-

Phosphate Buffered Saline (PBS)

-

Mounting medium with DAPI

Protocol:

-

Seed HeLa cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO in serum-free medium for 30 minutes at 37°C.

-

During the last 10 minutes of the pre-treatment, add Tfn-AF (e.g., 25 µg/mL) to the medium.

-

To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Image the cells using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity of Tfn-AF using image analysis software (e.g., ImageJ). The fluorescence intensity is a measure of the amount of transferrin taken up by the cells.

Figure 2: Experimental workflow for the transferrin uptake assay.

FM4-64 Uptake Assay (Plant Cells)

This assay is used to monitor endocytosis in plant cells, such as Arabidopsis thaliana root epidermal cells.

Materials:

-

5- to 7-day-old Arabidopsis thaliana seedlings

-

Liquid 1/2 Murashige and Skoog (MS) medium

-

FM4-64 dye

-

This compound

-

DMSO (vehicle control)

-

Microscope slides and coverslips

Protocol:

-

Prepare a stock solution of this compound in DMSO and FM4-64 in DMSO.

-

In a multi-well plate, pre-treat seedlings with liquid 1/2 MS medium containing the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO for 30 minutes.

-

Add FM4-64 to a final concentration of 2-4 µM and incubate for the desired time (e.g., 5-15 minutes for early endosomes, longer for vacuolar staining).

-

Gently transfer the seedlings to a microscope slide with a drop of the corresponding treatment solution.

-

Cover with a coverslip and image immediately using a confocal microscope.

-

Quantify the number and intensity of intracellular fluorescent puncta, which represent endocytic vesicles.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cell culture (Arabidopsis PSB-D cells or other)

-

Lysis buffer

-

This compound

-

DMSO (vehicle control)

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-CHC antibody

Protocol:

-

Harvest cells and prepare a cell lysate.

-

Aliquot the lysate into separate tubes. Treat the aliquots with either this compound (e.g., 250 µM) or DMSO for 30 minutes at room temperature.

-

Heat the treated lysates to a range of temperatures (e.g., 30°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.

-

Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of CHC upon binding.

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is another method to confirm drug-target interaction. It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.

Materials:

-

Cell culture (Arabidopsis PSB-D cells or other)

-

Lysis buffer

-

This compound

-

DMSO (vehicle control)

-

Pronase (or other suitable protease)

-

SDS-PAGE and Western blotting reagents

-

Anti-CHC antibody

Protocol:

-

Prepare a cell lysate.

-

Treat aliquots of the lysate with this compound (e.g., 250 µM) or DMSO for 30 minutes at room temperature.

-

Add varying concentrations of pronase to the treated lysates and incubate for a set time (e.g., 30 minutes) at room temperature to allow for protein digestion.

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CHC antibody.

-

A higher amount of full-length CHC in the this compound-treated samples compared to the DMSO control at a given pronase concentration indicates that this compound binding protects CHC from degradation.

Conclusion

This compound has emerged as a valuable and specific tool for the investigation of clathrin-mediated endocytosis. Its ability to inhibit CHC function without the confounding side effects of its parent compound, ES9, allows for more precise dissection of the roles of CME in various cellular processes. The quantitative data, signaling pathway information, and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in cell biology, drug discovery, and related fields, ultimately contributing to a deeper understanding of the complex world of membrane trafficking.

References

Methodological & Application

Application Notes and Protocols for ES9-17 in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES9-17 is a cell-permeable small molecule that serves as a potent and specific inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It is an analog of endosidin9 (ES9) but lacks the protonophore activity, making it a more specific tool for studying CME.[2] this compound functions by directly targeting the clathrin heavy chain (CHC), a key structural component of the clathrin coat required for the formation of clathrin-coated pits and vesicles.[1][2] In HeLa cells, this compound has been demonstrated to effectively inhibit the uptake of transferrin, a process known to be dependent on CME.[1][2] These application notes provide detailed protocols for utilizing this compound to study CME in HeLa cells, including methods for assessing its impact on transferrin uptake and cell viability.

Data Presentation

Quantitative Summary of this compound Effects in HeLa Cells

| Parameter | Value | Cell Line | Notes |

| Target | Clathrin Heavy Chain (CHC) | Human (HeLa) | This compound directly binds to CHC, inhibiting its function.[1][2] |

| Process Inhibited | Clathrin-Mediated Endocytosis (CME) | Human (HeLa) | Inhibition of CHC function disrupts the formation of clathrin-coated vesicles.[1][2] |

| EC50 for Transferrin Uptake Inhibition | 17.2 µM | HeLa | This concentration produces a half-maximal inhibition of transferrin uptake. |

| Recommended Working Concentration | 30 µM | HeLa | At this concentration, a significant reduction in transferrin uptake is observed after 30 minutes of treatment.[2] |

| Effect on Cell Viability | Non-toxic at effective concentrations | HeLa | A cell proliferation assay confirmed that the inhibition of transferrin uptake by this compound is not due to cytotoxicity.[2] |

Experimental Protocols

1. HeLa Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining HeLa cells to ensure their health and suitability for experimental use.

Materials:

-

HeLa cells (ATCC® CCL-2™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:8.

2. Transferrin Uptake Assay using Fluorescence Microscopy

This protocol details the procedure for visualizing and quantifying the inhibition of fluorescently-labeled transferrin uptake in HeLa cells treated with this compound.

Materials:

-

HeLa cells seeded on glass coverslips in a 24-well plate

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Serum-free DMEM

-

Bovine Serum Albumin (BSA)

-

Alexa Fluor™ 594-conjugated Transferrin (or other suitable fluorescent conjugate)

-

Paraformaldehyde (PFA), 4% in PBS

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HeLa cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Serum Starvation: On the day of the experiment, wash the cells twice with warm serum-free DMEM. Incubate the cells in serum-free DMEM containing 0.5% BSA for 30 minutes at 37°C to deplete endogenous transferrin.

-

Inhibitor Treatment: Prepare a working solution of this compound in serum-free DMEM. A final concentration of 30 µM is recommended. As a control, prepare a vehicle-only (e.g., 0.3% DMSO) solution. Aspirate the starvation medium and add the this compound or vehicle solution to the respective wells. Incubate for 30 minutes at 37°C.

-

Transferrin Uptake: Add Alexa Fluor™ 594-conjugated transferrin to each well at a final concentration of 25 µg/mL. Incubate for 15-30 minutes at 37°C to allow for internalization.

-

Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Staining and Mounting: Wash the cells twice with PBS. Stain the nuclei by incubating with DAPI solution for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using a suitable mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of both the transferrin and DAPI channels. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ). Compare the fluorescence intensity between this compound-treated and control cells.

3. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound on HeLa cells.[4][5][6]

Materials:

-

HeLa cells

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with vehicle control and untreated cells. Incubate for the desired treatment duration (e.g., 24 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

Visualizations